

A Comparative Analysis of UDP-Glucose Dehydrogenase Kinetics Across Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Udp-glucuronic acid*

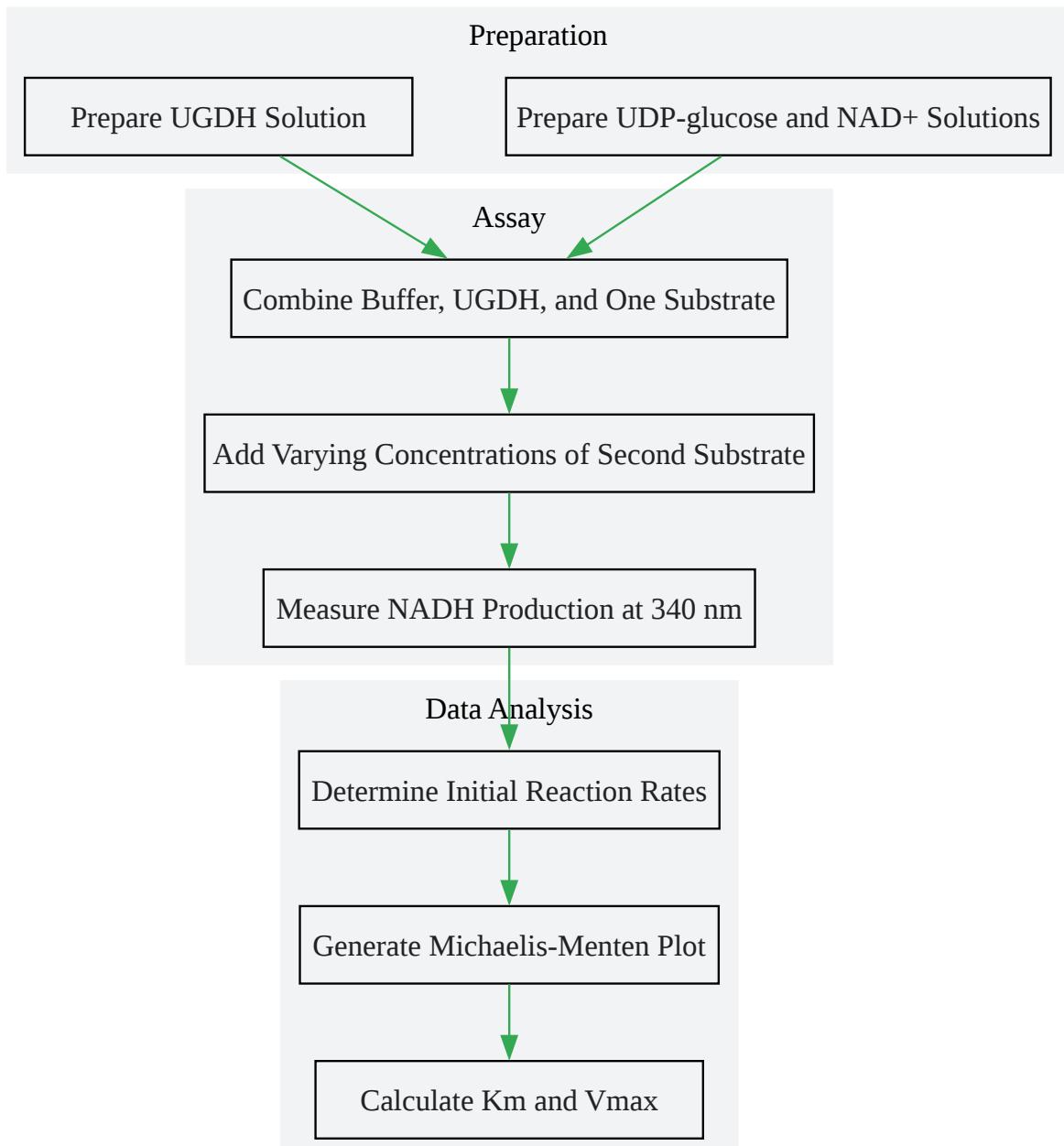
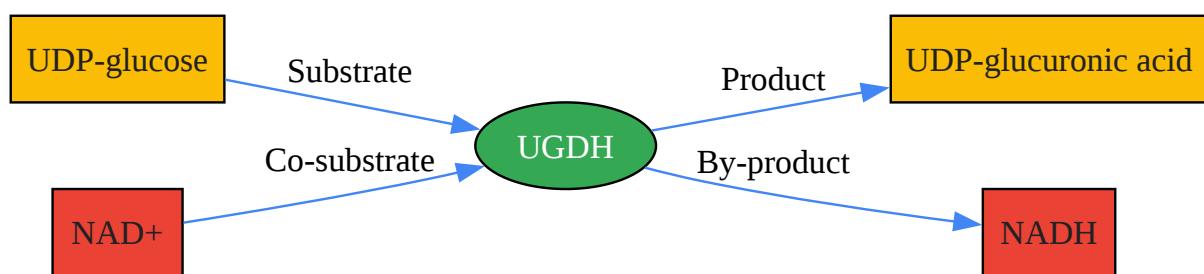
Cat. No.: *B1199681*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Uridine diphosphate (UDP)-glucose dehydrogenase (UGDH) is a ubiquitously expressed enzyme that plays a critical role in cellular metabolism by catalyzing the NAD⁺-dependent oxidation of UDP-glucose to **UDP-glucuronic acid**.^{[1][2]} This product is a vital precursor for the biosynthesis of glycosaminoglycans, such as hyaluronan and chondroitin sulfate, and is also essential for detoxification pathways.^{[1][2]} Given its central metabolic role, UGDH is a target of interest for various therapeutic areas. Understanding the kinetic properties of UGDH from different species is crucial for drug development and for translating findings from model organisms to humans. This guide provides a comparative overview of the kinetic parameters of UGDH from several species, supported by experimental data and detailed protocols.

Comparative Kinetics of UGDH



The kinetic efficiency of UGDH can vary significantly between species. These differences are reflected in the Michaelis constant (K_m) for the substrates UDP-glucose and NAD⁺, and the maximum reaction velocity (V_{max}) or turnover number (k_{cat}). A summary of these kinetic parameters for UGDH from *Homo sapiens*, *Bos taurus* (bovine), *Escherichia coli*, and *Streptococcus pyogenes* is presented below.

Species	Enzyme Source	Km (UDP-glucose) (μM)	Km (NAD+) (μM)	Vmax/kcat	Experimental Conditions	References
Homo sapiens	Recombinant	34	48	kcat = 0.55 s ⁻¹	50 mM Potassium Phosphate, pH 7.5, 25°C	[1][3]
Bos taurus	Liver	13	38	-	0.1 M Glycine, pH 8.7, 37°C	
Escherichia coli (K-12)	Recombinant	130	310	Vmax = 1.6 ± 0.1 μmol/min/mg	100 mM Glycine, pH 9.5, with 100 mM NaCl, 0.1 mg/ml BSA, 10% glycerol	[4]
Escherichia coli (K30)	Recombinant	140	170	Vmax = 4.4 ± 0.2 μmol/min/mg	100 mM Glycine, pH 9.5, with 100 mM NaCl, 0.1 mg/ml BSA, 10% glycerol	[4]
Streptococcus pyogenes	Recombinant	20	40	kcat = 1.8 s ⁻¹	Tris-HCl buffer, pH 8.7, 25°C	[5]

Note: Direct comparison of V_{max} values should be made with caution as they can be influenced by enzyme purity and concentration. k_{cat} provides a more standardized measure of catalytic turnover. The data indicates that the human and bovine enzymes exhibit a higher affinity for their substrates (lower K_m values) compared to the *E. coli* enzymes.

Visualizing the UGDH Reaction and Experimental Workflow

To better understand the enzymatic process and the methodology for its characterization, the following diagrams illustrate the UGDH-catalyzed reaction and a typical experimental workflow for kinetic analysis.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD⁺-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The UDP-glucose Dehydrogenase of Escherichia coli K-12 Displays Substrate Inhibition by NAD That Is Relieved by Nucleotide Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UDP-Glc Dehydrogenase from Streptococcus pyogenes, Recombinant – Southern Oregon Video Enterprises Lab [soveinc.com]
- To cite this document: BenchChem. [A Comparative Analysis of UDP-Glucose Dehydrogenase Kinetics Across Species]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199681#comparative-kinetics-of-udp-glucose-dehydrogenase-from-different-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com